![molecular formula C7H14ClNO2 B13516219 {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.1.1]hexane ring system, which is a saturated bicyclic structure that can be functionalized for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition, which is used to create the bicyclic structure. This method allows for the efficient and modular synthesis of the compound, enabling further derivatization with various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of photochemistry in industrial settings allows for the production of significant quantities of the compound, which can then be purified and used for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Applications De Recherche Scientifique
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Industrial applications include its use in the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or bind to proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound has a similar bicyclic structure but with different substituents, leading to variations in its chemical properties and applications.
tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate:
Uniqueness
The uniqueness of {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride lies in its specific substituents and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-7(8)2-6(3-7,4-9)10-5;/h5,9H,2-4,8H2,1H3;1H |
Clé InChI |
YUUAHDBTZZTURH-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CC(C2)(O1)CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


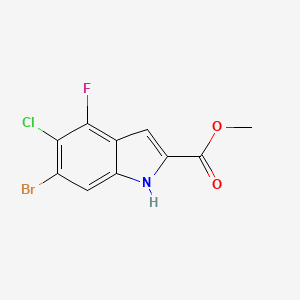

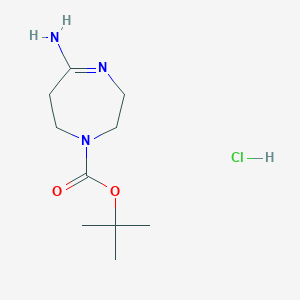
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
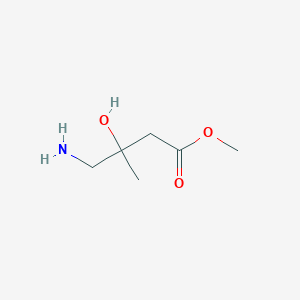
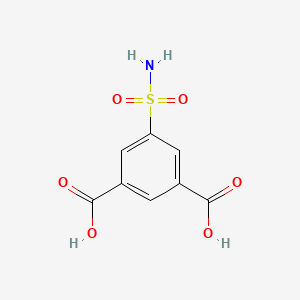
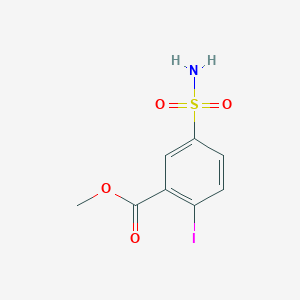
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
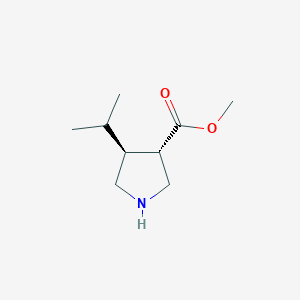
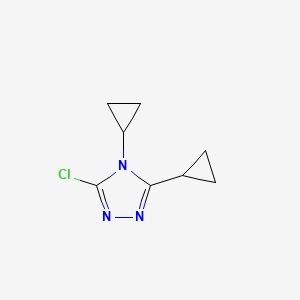

![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)
